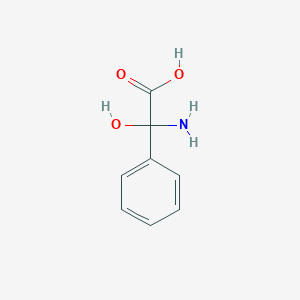
Benzeneacetic acid, alpha-amino-alpha-hydroxy- (9CI)
Description
Benzeneacetic acid, alpha-amino-alpha-hydroxy- (9CI) is an organic compound that features both an amino group and a hydroxy group attached to a phenylacetic acid backbone
Properties
CAS No. |
188891-48-7 |
|---|---|
Molecular Formula |
C8H9NO3 |
Molecular Weight |
167.16 g/mol |
IUPAC Name |
2-amino-2-hydroxy-2-phenylacetic acid |
InChI |
InChI=1S/C8H9NO3/c9-8(12,7(10)11)6-4-2-1-3-5-6/h1-5,12H,9H2,(H,10,11) |
InChI Key |
GEZVQLBTOKKPBO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C(=O)O)(N)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)(N)O |
Synonyms |
Benzeneacetic acid, alpha-amino-alpha-hydroxy- (9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzeneacetic acid, alpha-amino-alpha-hydroxy- (9CI) can be synthesized through several methods. One common approach involves the hydrolysis of benzyl cyanide, which yields phenylacetic acid. This process typically uses sulfuric acid as a catalyst . Another method involves the oxidation of phenethyl alcohol using acidified potassium permanganate (KMnO4) .
Industrial Production Methods
Industrial production of amino(hydroxy)phenylacetic acid often involves large-scale hydrolysis and oxidation reactions. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product. For instance, using concentrated hydrochloric acid or sulfuric acid as catalysts can enhance the efficiency of the hydrolysis process .
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, alpha-amino-alpha-hydroxy- (9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield phenylacetic acid derivatives, while reduction with sodium borohydride can produce amino alcohols .
Scientific Research Applications
Benzeneacetic acid, alpha-amino-alpha-hydroxy- (9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of amino(hydroxy)phenylacetic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes involved in metabolic processes. The presence of both amino and hydroxy groups allows it to participate in various biochemical reactions, influencing cellular functions and signaling pathways .
Comparison with Similar Compounds
Conclusion
Benzeneacetic acid, alpha-amino-alpha-hydroxy- (9CI) is a versatile compound with significant potential in various scientific and industrial applications. Its unique structural properties enable it to participate in a wide range of chemical reactions, making it a valuable building block in organic synthesis and research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


